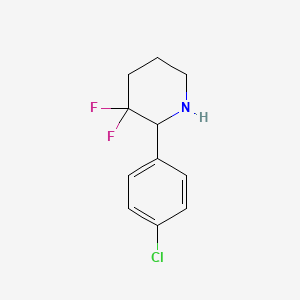

2-(4-Chlorophenyl)-3,3-difluoropiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClF2N |

|---|---|

Molecular Weight |

231.67 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-3,3-difluoropiperidine |

InChI |

InChI=1S/C11H12ClF2N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2 |

InChI Key |

NFMUIDLLWAFTPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)C2=CC=C(C=C2)Cl)(F)F |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for 2 4 Chlorophenyl 3,3 Difluoropiperidine and Its Analogues

Established Methodologies for the Construction of the 3,3-Difluoropiperidine (B1349930) Core

The synthesis of the 3,3-difluoropiperidine moiety is a key challenge that has been addressed through several innovative chemical transformations. These methods primarily focus on the introduction of the geminal difluoro group at the C3 position of the piperidine (B6355638) ring.

Deoxyfluorination Approaches to gem-Difluorinated Piperidines

Deoxyfluorination is a powerful and widely employed strategy for the synthesis of gem-difluoro compounds from the corresponding ketones. In the context of 3,3-difluoropiperidines, this typically involves the conversion of a suitably protected piperidin-3-one precursor. A variety of deoxyfluorination reagents are available, each with its own reactivity profile and substrate scope.

Commonly used deoxyfluorination reagents include diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxo-Fluor®. These reagents react with the ketone functionality to form a difluorinated product. However, their use can be limited by their thermal instability and the potential for side reactions, such as elimination.

More recently, reagents like 2-pyridinesulfonyl fluoride (PyFluor) have emerged as safer and more selective alternatives. PyFluor is a thermally stable, crystalline solid that can effectively fluorinate a wide range of alcohols and ketones with reduced formation of elimination byproducts, making it a promising candidate for the synthesis of 3,3-difluoropiperidines. The general mechanism involves the activation of the carbonyl group followed by nucleophilic fluoride delivery.

| Reagent | Key Features |

| DAST | Widely used, but thermally unstable. |

| Deoxo-Fluor® | A safer alternative to DAST with similar reactivity. |

| PyFluor | Thermally stable, crystalline solid; often provides higher yields and fewer byproducts. |

1,4-Addition Reactions for Piperidine Ring Formation

The formation of the piperidine ring can also be achieved through conjugate addition reactions. One such strategy involves the 1,4-addition of a difluoro-containing nucleophile to a suitable Michael acceptor. For instance, the reaction of ethyl bromodifluoroacetate with a substituted acrylonitrile in the presence of a copper catalyst can be employed to construct the carbon skeleton of the piperidine ring with the difluoro group already in place. Subsequent chemical transformations, including reduction of the nitrile, lactamization, and lactam reduction, can then be used to complete the synthesis of the 3,3-difluoropiperidine ring. This approach allows for the early introduction of the gem-difluoro moiety and offers a versatile route to a variety of substituted 3,3-difluoropiperidines.

Alternative Cyclization Strategies for Difluoropiperidine Ring Synthesis

Beyond the aforementioned methods, other cyclization strategies have been explored for the synthesis of difluoropiperidine rings. These can include intramolecular cyclization of acyclic precursors containing the gem-difluoro group. For example, the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines has been shown to produce 5-halo-3,3-difluoropiperidines, which can serve as versatile intermediates for further functionalization.

Another approach involves the ring expansion of smaller heterocyclic systems. While less common for 3,3-difluoropiperidines, such strategies can be effective for the synthesis of other fluorinated heterocycles and represent a potential avenue for future synthetic exploration. The choice of cyclization strategy often depends on the desired substitution pattern on the piperidine ring and the availability of starting materials.

Specific Synthetic Routes for 2-(4-Chlorophenyl)-3,3-difluoropiperidine

Precursor Compounds and Reaction Condition Optimization

The key precursor for the synthesis of this compound would be an N-protected 2-(4-chlorophenyl)piperidin-3-one. The synthesis of this precursor could be achieved through several established methods for piperidinone synthesis. One potential route involves the Dieckmann condensation of a suitably substituted amino ester.

Once the N-protected 2-(4-chlorophenyl)piperidin-3-one is obtained, the crucial deoxyfluorination step can be performed. The choice of fluorinating agent and reaction conditions would be critical to maximize the yield of the desired product and minimize the formation of byproducts.

Hypothetical Reaction Scheme:

Synthesis of N-protected 2-(4-chlorophenyl)piperidin-3-one: This could be achieved through a multi-step sequence starting from commercially available materials.

Deoxyfluorination: The piperidinone precursor would be treated with a deoxyfluorinating agent such as PyFluor in the presence of a suitable base and solvent.

Deprotection: The final step would involve the removal of the nitrogen protecting group (e.g., Boc or Cbz) to yield the target compound, this compound.

Optimization of the deoxyfluorination step would involve screening different fluorinating agents, bases, solvents, and reaction temperatures. For example, a comparison of DAST, Deoxo-Fluor®, and PyFluor would be necessary to identify the most efficient reagent. The choice of base, such as DBU or an amine sponge, can also significantly impact the reaction outcome.

| Parameter | Variables to Optimize |

| Fluorinating Agent | DAST, Deoxo-Fluor®, PyFluor, etc. |

| Base | DBU, Proton Sponge®, etc. |

| Solvent | Dichloromethane, Toluene, THF, etc. |

| Temperature | -78 °C to room temperature or higher |

Challenges and Innovations in Scale-Up Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound presents several challenges. Deoxyfluorination reactions, in particular, can be problematic on a larger scale.

Challenges:

Safety: Many deoxyfluorinating agents are hazardous and require careful handling. For example, DAST is known to be thermally unstable and can decompose exothermically.

Purification: The removal of byproducts and residual fluorinating agents can be challenging, especially on a large scale.

Exothermic Reactions: Deoxyfluorination reactions can be highly exothermic, requiring efficient heat management to ensure safety and prevent side reactions.

Innovations:

To address these challenges, several innovations in fluorination chemistry and process development are being explored.

Flow Chemistry: Conducting deoxyfluorination reactions in continuous flow reactors can offer significant advantages in terms of safety and scalability. Flow systems allow for better control of reaction temperature and mixing, minimizing the risk of thermal runaway.

Development of Safer Reagents: The development of more stable and selective fluorinating agents, such as PyFluor, is a key area of research. These reagents can simplify handling and reduce the safety risks associated with large-scale production.

Process Optimization: Careful optimization of reaction parameters, including stoichiometry, addition rates, and work-up procedures, is crucial for a successful and efficient scale-up. The use of Design of Experiments (DoE) can be a powerful tool in this regard.

By leveraging these innovations, the large-scale synthesis of this compound and its analogues can be made more efficient, safer, and economically viable.

Enantioselective Synthesis of this compound and Chiral Analogues

The generation of single enantiomer piperidine structures is crucial for developing selective pharmaceuticals. Enantioselective synthesis aims to produce a specific stereoisomer, which can be achieved through various catalytic methods.

Asymmetric catalysis is a powerful tool for establishing stereocenters during the synthesis of chiral molecules. For a molecule like this compound, a key strategy involves the asymmetric hydrogenation of a corresponding pyridinium salt precursor. This approach has been successfully applied to the synthesis of chiral piperidine derivatives bearing two adjacent stereocenters. nih.gov

One potential catalytic system for this transformation is an Iridium-based catalyst featuring a chiral phosphine ligand, such as SegPhos. nih.gov The synthesis would begin with a suitable difluorinated pyridine precursor, which is then arylated to install the 4-chlorophenyl group at the 2-position, followed by N-alkylation to form the pyridinium salt. The subsequent asymmetric hydrogenation of this salt would yield the chiral piperidine. High levels of enantioselectivity and diastereoselectivity have been reported for similar 2-aryl-pyridinium substrates. nih.gov

Another viable approach is the diastereoselective hydrogenation of a pyridine precursor that incorporates a chiral auxiliary. This method involves preparing an oxazolidine-substituted pyridine, which can be hydrogenated in a diastereoselective manner. Subsequent cleavage of the auxiliary group reveals the enantioenriched piperidine. acs.org

Below is a table summarizing catalyst systems used in the asymmetric hydrogenation of related pyridine precursors to generate chiral piperidines.

| Catalyst System | Substrate Type | Product | ee (%) | dr | Reference |

| [Ir(cod)Cl]₂ / SegPhos | 2-Aryl-3-phthalimidopyridinium salt | cis-2-Aryl-3-aminopiperidine derivative | >99 | >99:1 | nih.gov |

| Pd/C | Oxazolidine-substituted fluoropyridine | Enantioenriched fluoropiperidine | 90 (e.r. 95:5) | N/A | acs.org |

This interactive table is based on data for analogous structures and illustrates potential outcomes for the target compound.

Controlling and verifying the stereochemical outcome of an asymmetric synthesis is paramount. In the synthesis of this compound, the primary stereocenter is at the C2 position. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product must be accurately determined.

The relative configuration of diastereomers can often be established using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the coupling constants between protons on the piperidine ring can help determine their spatial relationship (axial or equatorial), which in turn defines the conformation and relative stereochemistry. researchgate.netnih.gov For fluorinated piperidines, 19F-1H coupling constants are particularly informative for determining the orientation of the fluorine atoms. nih.gov

The enantiomeric excess of the chiral product is typically determined using chiral High-Performance Liquid Chromatography (HPLC). For fluorinated compounds, 19F NMR spectroscopy in the presence of chiral solvating agents or in anisotropic chiral media offers a powerful alternative for discriminating between and quantifying enantiomers. rsc.org This technique can be highly sensitive and may not require derivatization of the analyte. rsc.org

Advanced Derivatization and Structural Modification of the this compound Scaffold

Once the core scaffold is synthesized, further structural modifications can be made to explore structure-activity relationships (SAR) for drug discovery purposes.

Late-stage functionalization (LSF) is a modern synthetic strategy that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of analogues without re-synthesizing the molecule from scratch. For the this compound scaffold, LSF could be employed to introduce new functional groups via C-H activation. nih.govacs.org

For example, C-H activation methods could selectively functionalize the phenyl ring or accessible C-H bonds on the piperidine ring. This could involve directing group-assisted metallation followed by quenching with an electrophile to install substituents at specific positions. The development of robust platforms for the α-functionalization of N-alkyl piperidines through iminium ion intermediates also presents a viable strategy for derivatization at the C6 position. acs.org

Systematic modification of both the phenyl and piperidine rings is essential for optimizing the properties of a lead compound.

Phenyl Moiety Derivatization: The 4-chlorophenyl group can be replaced or further substituted. This can be achieved either by starting with a different substituted phenylpyridine precursor or by using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a suitably functionalized (e.g., bromo- or iodo-substituted) phenylpiperidine core. Structure-activity relationship studies on related 4,4-difluoropiperidine (B1302736) scaffolds have shown that modifying the substituents on a phenyl ring can significantly impact biological activity. nih.gov For instance, introducing groups like cyano or additional fluorine atoms to a phenoxy moiety attached to the piperidine scaffold dramatically influenced receptor binding affinity. nih.gov

Piperidine Moiety Derivatization: The piperidine nitrogen offers a straightforward handle for derivatization. Standard N-alkylation or N-arylation reactions can be used to introduce a wide variety of substituents. Furthermore, if the piperidine ring is synthesized with other functional groups, these can be manipulated. For example, a synthetic route that yields a 4-substituted-3,3-difluoropiperidine could provide an additional site for modification. nih.gov

The table below provides examples of substituents introduced onto the phenyl ring of analogous phenoxymethylpiperidine compounds and their impact on dopamine (B1211576) D4 receptor binding affinity, illustrating the potential for SAR exploration.

| R Group on Phenyl Ring | Binding Affinity (Ki, nM) | Reference |

| 4-Fluoro | 15 | nih.gov |

| 3,4-Difluoro | 5.5 | nih.gov |

| 3-Methyl | 13 | nih.gov |

| 4-Chloro | 53 | nih.gov |

| H | 27 | nih.gov |

This interactive table showcases how substitutions on the phenyl moiety can modulate biological activity in a related chemical series.

Advanced Structural Elucidation and Conformational Analysis of 2 4 Chlorophenyl 3,3 Difluoropiperidine

Computational Chemistry:

Molecular Mechanics and Dynamics Simulations:There is no available literature on molecular mechanics or dynamics simulations focused on the conformational analysis of 2-(4-Chlorophenyl)-3,3-difluoropiperidine.

Due to the strict requirement for scientifically accurate and specific information, and the absence of such data in the public domain, the generation of a thorough and informative article as per the provided outline is not possible at this time.

Structure Activity Relationship Sar and Pharmacophore Investigations of 2 4 Chlorophenyl 3,3 Difluoropiperidine Derivatives

Influence of the 3,3-Difluoropiperidine (B1349930) Moiety on Biological Potency and Selectivity

The introduction of a gem-difluoro group at the 3-position of the piperidine (B6355638) ring is a key structural feature of the parent compound, 2-(4-Chlorophenyl)-3,3-difluoropiperidine. This modification significantly influences the molecule's physicochemical properties and, consequently, its biological profile. The high electronegativity of the fluorine atoms in the CF2 group creates a strong inductive effect, which can lower the pKa of the piperidine nitrogen. nih.govnih.gov This reduction in basicity can alter the compound's ionization state at physiological pH, potentially impacting its ability to cross cell membranes and interact with its biological target.

In the context of dopamine (B1211576) D4 receptor antagonists, studies on related 3,3-difluoropiperidine and 4,4-difluoropiperidine (B1302736) ethers have demonstrated that the presence of the difluoro moiety is compatible with potent binding. nih.gov However, comparisons between the two regioisomers have shown that the position of the difluoro group can significantly impact affinity, with 4,4-difluoropiperidine analogs generally exhibiting higher potency at the D4 receptor in the studied series. nih.gov This highlights the sensitivity of the target's binding pocket to the precise placement of these fluorine substituents. The difluoropiperidine moiety, therefore, serves as a critical component for fine-tuning the pharmacokinetic and pharmacodynamic properties of these derivatives.

Elucidation of the Role of the 4-Chlorophenyl Substituent in Target Binding and Activity

In broader studies of piperidine and piperazine (B1678402) derivatives, the presence and position of a chloro substituent on a phenyl ring have been shown to be important for biological activity. For instance, in a series of chlorophenylpiperazine (B10847632) analogues, a 3-chlorophenyl substituent led to a compound with preferentially increased affinity for the dopamine transporter (DAT). nih.gov Similarly, studies on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have demonstrated significant analgesic activity, underscoring the favorable contribution of the 4-chlorophenyl moiety in that particular scaffold. nih.gov The addition of a chlorine atom to a phenyl ring has also been noted to increase the antibacterial potential of certain compounds. nih.gov

The 4-chloro substitution on the phenyl ring is a common feature in many biologically active compounds and is often explored in structure-activity relationship studies. Its contribution to binding can be multifaceted, involving direct interactions with the target protein, influencing the conformation of the molecule, and modulating its physicochemical properties such as lipophilicity. The precise role of the 4-chlorophenyl group in this compound derivatives will depend on the specific topology and amino acid composition of the target's binding pocket.

Impact of Stereochemistry on Structure-Activity Relationships

The this compound scaffold contains a chiral center at the C2 position of the piperidine ring, where the 4-chlorophenyl group is attached. Consequently, the compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacokinetics, pharmacodynamics, and toxicology. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the two enantiomers.

The differential interaction arises from the three-dimensional arrangement of the substituents around the chiral center. One enantiomer may fit more snugly or form more favorable interactions with the binding site of a target protein, leading to higher affinity and potency, while the other enantiomer may bind with lower affinity or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov

For piperidine derivatives, the stereochemistry at substituted positions is known to be critical for activity. For example, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for opioid receptors, the resolution of enantiomers revealed stereochemical effects on receptor selectivity. nih.gov The synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines has also been a focus of research to enable the study of the biological activities of individual stereoisomers. nih.gov Therefore, the separation and independent biological evaluation of the enantiomers of this compound are essential to fully understand its structure-activity relationship and to identify the more active and potentially safer stereoisomer for further development.

Systematic Modifications and Their Effects on Pharmacological Profiles

The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to optimize its pharmacological profile. For this compound, modifications can be envisioned at several positions to probe the structure-activity relationship and improve properties such as potency, selectivity, and metabolic stability.

One area for modification is the 4-chlorophenyl ring . Altering the substituent on the phenyl ring, for example, by changing the position of the chlorine atom (e.g., to the 2- or 3-position) or by replacing it with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups of varying sizes, can provide insights into the electronic and steric requirements of the binding pocket. Studies on related 4,4-difluoropiperidine ethers as dopamine D4 antagonists have shown that moving from a 4-fluoro to a 4-chloro substituent on a phenoxy ring led to a loss of binding affinity, indicating a high sensitivity to the nature of the halogen at that position. nih.gov

Another key position for modification is the piperidine nitrogen . The nitrogen atom is often a crucial point of interaction with the target protein, and its basicity and the steric bulk of its substituent can significantly impact activity. N-alkylation or N-acylation with various groups can modulate the compound's lipophilicity, basicity, and ability to form hydrogen bonds. In a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substitution at the nitrogen with different alkyl and aralkyl groups resulted in compounds with significant analgesic and hypotensive activities. nih.gov

Finally, modifications to the piperidine ring itself, beyond the 3,3-difluoro substitution, could be explored. However, given that the 3,3-difluoropiperidine moiety is a defining feature, modifications here would likely be more conservative. The synthesis of various 4-substituted 3,3-difluoropiperidines has been reported, providing building blocks for creating derivatives with altered substitution patterns on the piperidine ring. nih.gov

A systematic exploration of these modifications, coupled with comprehensive pharmacological evaluation, would be necessary to build a detailed structure-activity relationship profile for this class of compounds.

Table 1: Potential Sites for Systematic Modification of this compound

| Position of Modification | Potential Changes | Potential Effects on Pharmacological Profile |

|---|---|---|

| 4-Chlorophenyl Ring | Varying halogen, alkyl, alkoxy, or other functional groups; changing substituent position | Altered binding affinity and selectivity due to changes in electronic and steric interactions. |

| Piperidine Nitrogen | N-alkylation, N-acylation, introduction of other functional groups | Modified basicity, lipophilicity, and hydrogen bonding capacity, impacting target interaction and ADME properties. |

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. slideshare.net This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target protein is unknown. slideshare.net This method involves analyzing a set of known active ligands to identify common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups, that are crucial for biological activity. nih.govslideshare.net For this compound derivatives, a ligand-based model could be developed by aligning a series of analogues with varying potencies to deduce the key pharmacophoric features. For example, a pharmacophore model for dopamine transporter (DAT) inhibitors based on substituted pyridines was developed by replacing a tertiary amine feature with a hydrogen bond accepting sp2 nitrogen in a ring system. nih.gov This model was then successfully used to identify novel DAT inhibitors. nih.gov

Structure-based pharmacophore modeling , on the other hand, is utilized when the 3D structure of the target protein, typically complexed with a ligand, is available. slideshare.net This approach involves identifying the key interaction points between the ligand and the amino acid residues in the binding site. mdpi.com These interaction points are then translated into pharmacophoric features. A structure-based model provides a more direct understanding of the molecular recognition process. If the crystal structure of a target for this compound were to be determined, a structure-based pharmacophore model could be generated. This model would highlight the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding of the compound.

Both ligand-based and structure-based pharmacophore models for this compound derivatives would serve as valuable tools for virtual screening of large chemical databases to identify new compounds with potentially similar or improved biological activity. They can also guide the rational design of new derivatives with enhanced potency and selectivity by ensuring that the designed molecules possess the identified essential pharmacophoric features.

Molecular Mechanisms of Action and Biological Target Identification for 2 4 Chlorophenyl 3,3 Difluoropiperidine

Elucidation of Molecular Interactions at the Binding Site

Molecular Docking and Dynamics Simulations of Compound-Target Complexes

Until research on 2-(4-Chlorophenyl)-3,3-difluoropiperidine is conducted and published, a scientifically rigorous article on its molecular mechanisms of action and biological targets cannot be constructed.

In-Depth Analysis of this compound Reveals Limited Publicly Available Data on Specific Molecular Mechanisms

Despite extensive investigation into the pharmacological profile of fluorinated piperidine (B6355638) derivatives, publicly accessible research specifically detailing the molecular mechanisms of action for the chemical compound this compound is scarce. Scientific literature and available databases currently lack specific studies on its enzyme inhibition capabilities, its direct interactions as a receptor agonist or antagonist, and any subsequent analysis of its impact on downstream signaling pathways.

While the broader class of difluoropiperidine compounds has been the subject of research, particularly as antagonists for the dopamine (B1211576) D4 receptor, this information pertains to analogues with different structural configurations. For instance, studies on 4,4-difluoropiperidine (B1302736) ethers have explored how various substitutions on an attached phenoxy ring influence binding affinity. Notably, a 4-chloro substitution in that specific chemical context was found to decrease binding affinity at the D4 receptor when compared to other substitutions. However, these findings are not directly applicable to the this compound structure.

Further highlighting the diverse potential of the chlorophenylpiperidine scaffold, the compound BF2.649, identified as 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride, has been characterized as an inverse agonist/antagonist of the histamine H3 receptor. This demonstrates that the combination of a chlorophenyl group and a piperidine ring can interact with various receptor systems, though it does not provide specific data on the this compound variant.

The 3,3-difluoropiperidine (B1349930) core structure is recognized as a valuable pharmacophore in medicinal chemistry and has been incorporated into molecules targeting a range of biological systems, including apelin receptor agonists and VLA-4 antagonists. This foundational knowledge underscores the potential for biological activity in derivatives like this compound, but does not offer concrete evidence of its specific molecular targets or mechanisms of action.

At present, there is no available scientific literature that would allow for a detailed and accurate discussion of the specific enzyme inhibition, receptor binding properties, or downstream signaling effects of this compound as requested. The absence of such data prevents a comprehensive analysis based on the specified outline.

Advanced Research Methodologies and Future Research Directions for 2 4 Chlorophenyl 3,3 Difluoropiperidine

Applications of Advanced Computational Methods in Drug Discovery and Optimization

Computational techniques are indispensable for accelerating drug discovery by predicting molecular properties and interactions, thereby guiding synthesis and testing. nih.govmdpi.com For 2-(4-Chlorophenyl)-3,3-difluoropiperidine, a multi-faceted computational approach is proposed to elucidate its potential as a therapeutic agent.

Initially, Quantitative Structure-Activity Relationship (QSAR) models can be developed once an initial dataset of analogues and their biological activities is generated. mdpi.com These models establish a mathematical correlation between chemical structures and their biological activities, enabling the prediction of potency for novel, unsynthesized analogues.

Molecular docking studies would be crucial to predict the binding mode and affinity of this compound with various biological targets, particularly central nervous system (CNS) receptors, given the prevalence of the piperidine (B6355638) motif in CNS-active drugs. nih.gov Potential targets could include sigma receptors, dopamine (B1211576) transporters, or GABA-A receptors, where piperidine-based ligands have shown activity. nih.govacs.org Docking simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the target's binding site. nih.gov

Furthermore, quantum mechanics (QM) calculations can provide a deeper understanding of the electronic properties and conformational preferences of the molecule. acs.org These methods are particularly valuable for studying the effects of the gem-difluoro group on the piperidine ring's conformation and the electrostatic potential of the entire molecule, which are critical for receptor recognition. researchgate.net Understanding the conformational behavior of fluorinated piperidines is essential, as the orientation of the fluorine atoms can significantly impact basicity and biological activity. acs.orgnih.govnih.gov

Finally, integrating these methods into a comprehensive in silico profiling platform can streamline the optimization process. rsc.org

Table 1: Proposed Computational Methodologies for this compound

| Methodology | Application | Predicted Outcomes | Key Considerations |

| QSAR | Predict bioactivity of analogues | Potency (IC₅₀/EC₅₀), Selectivity | Requires a diverse training set of synthesized and tested compounds. |

| Molecular Docking | Identify potential binding targets and modes | Binding affinity (Ki), Interaction mapping | Accuracy depends on the quality of the protein crystal structure. |

| Molecular Dynamics | Simulate compound-target interactions over time | Stability of binding pose, Role of water molecules | Computationally intensive; provides insight into dynamic interactions. |

| Quantum Mechanics | Analyze electronic structure and conformation | Conformational energy, Electrostatic potential, pKa | Essential for understanding the influence of fluorine substituents. researchgate.netacs.org |

| ADMET Prediction | Forecast pharmacokinetic properties | BBB penetration, Metabolic stability, Potential toxicity | Guides early-stage selection and modification to avoid late-stage failures. |

Integration of High-Throughput Screening and Phenotypic Assay Data for Compound Profiling

To comprehensively profile the biological activity of this compound, a dual approach combining high-throughput screening (HTS) and phenotypic screening is proposed.

High-Throughput Screening (HTS) would enable the rapid evaluation of the compound against a large panel of predefined molecular targets, such as receptors, enzymes, and ion channels. This target-based approach can quickly identify primary biological targets and provide initial structure-activity relationships (SAR). Given its structure, screening panels should prioritize CNS-related targets.

In parallel, phenotypic screening offers a powerful, target-agnostic approach to discover drug effects in a more physiologically relevant context. neuroproof.com This is particularly valuable for CNS disorders, where the underlying disease mechanisms are often complex and not fully understood. neuroproof.comnih.gov Using patient-derived cells or complex neuronal co-cultures on microelectrode arrays, phenotypic screens can identify compounds that reverse a disease-related phenotype without a priori knowledge of the specific molecular target. neuroproof.com This method assesses the functional output of a cellular system, providing a holistic view of the compound's effects. neuroproof.comnih.gov

The integration of data from both approaches is critical. A hit from a phenotypic screen can be followed by target deconvolution using chemoproteomics or other advanced techniques to identify the responsible molecular target(s). nih.gov Conversely, a hit from an HTS campaign should be validated in relevant phenotypic assays to confirm its functional effect in a cellular context.

Table 2: Proposed Screening Cascade for this compound

| Stage | Screening Type | Assay Examples | Objective |

| Primary | High-Throughput Screening (HTS) | Radioligand binding assays, Enzymatic assays | Identify primary molecular targets from a broad panel (e.g., CNS receptors, kinases). |

| Secondary | Phenotypic Screening | High-content imaging of neuronal morphology, Electrophysiology on microelectrode arrays neuroproof.com | Assess functional effects in disease-relevant cellular models (e.g., neurodegeneration, epilepsy). |

| Tertiary | Target Validation & Deconvolution | CRISPR-based screening, Thermal shift assays, Chemical proteomics nih.gov | Confirm target engagement and identify novel targets from phenotypic hits. |

| Lead Optimization | In Vitro & In Vivo Models | Assays on lead analogues, animal models of CNS disease | Improve potency, selectivity, and pharmacokinetic properties based on integrated data. |

Strategies for Enhancing Selectivity and Addressing Metabolic Stability in Analogue Design

A key aspect of lead optimization is to enhance selectivity for the desired target and improve metabolic stability to ensure adequate drug exposure. For this compound, several strategies can be explored.

Potential metabolic liabilities include oxidation of the piperidine ring and the chlorophenyl ring. The metabolism of piperidine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes, with common pathways being N-dealkylation and ring oxidation. rsc.orgclinpgx.orgnih.gov The chlorophenyl group may be susceptible to hydroxylation. asm.orgwikipedia.org

To enhance metabolic stability, the following strategies are proposed:

Blocking Metabolic Hotspots: Introducing fluorine atoms or other small, inert groups at positions identified as metabolically labile can block CYP-mediated oxidation. nih.govpsu.edu For instance, additional fluorination on the phenyl ring could prevent hydroxylation.

Modulating Electronics: Replacing the electron-rich phenyl ring with an electron-deficient heterocycle (e.g., pyridine, pyrimidine) can decrease susceptibility to oxidative metabolism. nih.gov This "scaffold-hopping" approach can significantly improve metabolic half-life. nih.gov

Steric Hindrance: Introducing bulky groups near metabolic soft spots can sterically shield them from enzymatic attack. psu.edu

Enhancing selectivity involves modifying the structure to maximize interactions with the desired target while minimizing interactions with off-targets. The gem-difluoro group on the piperidine ring is expected to influence the ring's pKa and conformation, which can be exploited to improve selectivity. nih.gov Systematic exploration of substituents on both the phenyl and piperidine rings, guided by computational modeling, will be essential to fine-tune the selectivity profile.

Table 3: Proposed Strategies for Analogue Optimization

| Strategy | Modification Example | Primary Goal | Potential Outcome |

| Metabolic Blocking | Add a fluoro or methyl group to the phenyl ring. acs.org | Enhance metabolic stability | Reduced clearance, increased half-life. |

| Scaffold Hopping | Replace 4-chlorophenyl with 2-pyridyl or pyrimidyl. nih.gov | Enhance metabolic stability | Decreased oxidative metabolism. nih.gov |

| Piperidine N-Substitution | Introduce various alkyl or acyl groups on the piperidine nitrogen. | Modulate potency and selectivity | Fine-tune binding affinity and receptor subtype selectivity. |

| Conformational Constraint | Introduce additional ring systems to lock the aryl-piperidine torsion angle. | Improve potency and selectivity | Increased affinity by reducing the entropic penalty of binding. |

Potential for Radiolabeling and Positron Emission Tomography (PET) Research

The presence of two fluorine atoms in this compound makes it an intriguing candidate for developing a positron emission tomography (PET) tracer by replacing one of the stable fluorine-19 atoms with the positron-emitting isotope fluorine-18 (B77423) (t½ ≈ 110 min). frontiersin.org An 18F-labeled version of this compound could serve as an invaluable tool for non-invasively studying its distribution, target engagement, and pharmacokinetics in the brain in real-time. researchgate.netrsc.org

The development of a PET radioligand, [18F]this compound, would likely involve nucleophilic substitution on a suitable precursor. A potential radiosynthesis strategy would be the late-stage radiofluorination of a precursor molecule, for example, using copper-mediated methods on an aryl stannane (B1208499) precursor. mdpi.com Automated synthesis modules can facilitate a rapid and reproducible production process suitable for clinical use. mdpi.comnih.gov

However, a critical consideration is the in vivo stability of the radiolabel. Some radiotracers containing a 4-[18F]fluorobenzyl moiety have shown susceptibility to defluorination in vivo, leading to unwanted uptake of radioactivity in bone, which can complicate image interpretation. nih.gov Therefore, thorough in vivo evaluation in animal models would be necessary to confirm that the radiolabel remains attached to the parent molecule. If stable, the tracer could be used in preclinical and clinical studies to:

Visualize the brain penetration and regional distribution of the compound.

Quantify target occupancy at different doses, helping to establish a therapeutic window.

Study changes in target density in various neurological or psychiatric disorders.

Table 4: Proposed Radiosynthesis and Evaluation of an 18F-Tracer

| Step | Description | Methodology | Key Challenge |

| 1. Precursor Synthesis | Synthesis of a suitable precursor for radiofluorination (e.g., nitro, bromo, or stannyl (B1234572) derivative). | Multi-step organic synthesis. | Achieving good yield and purity of the precursor. |

| 2. Radiolabeling | Nucleophilic substitution with [18F]fluoride. | Automated synthesis using methods like copper-mediated fluorination. mdpi.com | Optimizing reaction conditions (temperature, solvent, catalyst) for high radiochemical yield. |

| 3. Purification | Isolation of the final radiotracer. | High-Performance Liquid Chromatography (HPLC). | Removing unreacted [18F]fluoride and chemical impurities. |

| 4. In Vitro Evaluation | Confirming biological activity. | Binding assays with the non-radioactive standard. | Ensuring the labeling process does not alter the compound's affinity. |

| 5. In Vivo Evaluation | PET imaging in animal models. | Dynamic PET scans in rodents or non-human primates. | Assessing brain uptake and metabolic stability (defluorination). nih.gov |

Exploration of Bioisosteric Replacements and Conformational Restriction in Future Design

Further optimization of this compound can be achieved through bioisosteric replacement and the introduction of conformational constraints. These strategies aim to improve potency, selectivity, and pharmacokinetic properties while retaining the core pharmacophore.

Bioisosteric replacement involves substituting one atom or group with another that produces a molecule with similar biological properties. For the 4-chlorophenyl group, potential bioisosteres include other halogenated phenyl rings (e.g., 4-fluorophenyl), or heterocyclic rings such as pyridyl, pyrimidinyl, or thiophenyl groups. nih.gov These changes can alter lipophilicity, metabolic stability, and potential for hydrogen bonding. The gem-difluoro group, which acts as a bioisostere for a carbonyl group or a gem-dimethyl group, could itself be replaced to modulate local dipole moments and steric bulk, although this would fundamentally alter the core nature of the scaffold. researchgate.net

Conformational restriction is a powerful strategy to increase potency and selectivity by "locking" the molecule into its bioactive conformation. The gem-difluoro group already imparts a degree of conformational preference on the piperidine ring. researchgate.netrsc.org This can be further enhanced by introducing rigidifying elements, such as fusing an additional ring to the piperidine scaffold to create a bicyclic system. researchgate.net Such modifications reduce the molecule's flexibility, which can decrease the entropic penalty upon binding to its target, leading to higher affinity. Computational analysis can be used to design constrained analogues that maintain the optimal orientation of the key pharmacophoric elements for receptor interaction. nih.gov

Table 5: Potential Bioisosteric Replacements and Conformational Strategies

| Structural Moiety | Proposed Bioisosteric Replacement | Rationale |

| 4-Chlorophenyl | 4-Fluorophenyl | Modulate electronics and lipophilicity. |

| 4-Cyanophenyl | Introduce a hydrogen bond acceptor. | |

| Pyrid-2-yl, Pyrid-3-yl, Pyrid-4-yl | Reduce lipophilicity, improve metabolic stability, introduce hydrogen bonding capability. nih.gov | |

| Piperidine Ring | Fused bicyclic systems (e.g., azabicyclo[3.n.1]alkanes) | Introduce conformational rigidity to enhance potency and selectivity. researchgate.net |

| gem-Difluoro Group | Cyclopropyl | Maintain steric bulk with different electronic properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.